

Butyl Valerate: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: *Butyl valerate*

Cat. No.: *B146188*

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Abstract

Butyl valerate, also known as butyl pentanoate, is a fatty acid ester with the chemical formula $C_9H_{18}O_2$. It is a colorless liquid characterized by a sweet, fruity aroma reminiscent of apples and pineapples.[1][2] This technical guide provides an in-depth profile of **butyl valerate**, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its primary applications. The information is curated to be a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter this compound.

Chemical and Physical Properties

Butyl valerate is primarily recognized for its sensory characteristics and is utilized as a flavoring and fragrance agent.[1][3] Its physical and chemical properties are well-documented and are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	Butyl pentanoate	[1]
Synonyms	Butyl valerate, n-Butyl pentanoate, Valeric acid butyl ester	[2][3]
CAS Number	591-68-4	[3]
Molecular Formula	C ₉ H ₁₈ O ₂	[2]
Molecular Weight	158.24 g/mol	[1]
Appearance	Colorless liquid	[3]
Odor	Sweet, fruity, apple, pineapple, green, tropical	[2]
Boiling Point	186-187 °C (lit.)	[1]
Melting Point	-92.8 °C	[1]
Density	0.868 g/mL at 25 °C (lit.)	[1]
Solubility	Soluble in alcohol and ether; slightly soluble in water.	[2][3]
Flash Point	152 °F (66.7 °C)	[1]
Refractive Index	n ₂₀ /D 1.412 (lit.)	[1]

Synthesis of Butyl Valerate

Butyl valerate is synthesized via the Fischer esterification of valeric acid with n-butanol, using an acid catalyst such as sulfuric acid.[4] This reaction is an equilibrium process, and to achieve a high yield of the ester, it is common to use an excess of one of the reactants, typically the alcohol, and to remove the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification of Valeric Acid and n-Butanol

This protocol details the laboratory-scale synthesis of **butyl valerate**.

Materials:

- Valeric acid
- n-Butanol
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Distillation apparatus
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- pH paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of n-butanol (e.g., a 1:3 molar ratio).
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).^[6]
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Extraction:** Add diethyl ether to the separatory funnel to dissolve the organic layer. Wash the organic layer sequentially with:
 - Water
 - 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid.^{[7][8]} Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
 - Saturated sodium chloride (brine) solution to help break any emulsions and remove excess water.^[6]
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.^[6]
- **Solvent Removal:** Filter the drying agent and remove the diethyl ether and excess n-butanol using a rotary evaporator.
- **Purification:** Purify the crude **butyl valerate** by fractional distillation.^{[9][10]} Collect the fraction that distills at the boiling point of **butyl valerate** (approximately 186-187 °C).^{[1][10]}

Analytical Methods

The purity and identity of synthesized **butyl valerate** can be confirmed using various analytical techniques, with Gas Chromatography (GC) being a primary method for assessing purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Experimental Protocol: Gas Chromatography (GC-FID) Analysis

This protocol provides a general method for the analysis of **butyl valerate** using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating esters.
- Injector: Split/splitless injector.
- Carrier Gas: Helium or hydrogen at a constant flow rate.[\[11\]](#)
- Temperatures:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Injection Volume: 1 µL
- Split Ratio: 20:1

Sample Preparation:

- Dilute a small amount of the **butyl valerate** sample in a suitable solvent, such as heptane or ethanol, to a concentration of approximately 0.1-1 mg/mL.[12]
- If quantitative analysis is required, prepare a series of calibration standards of known concentrations.[13][14] An internal standard can also be used for improved accuracy.[14]

Procedure:

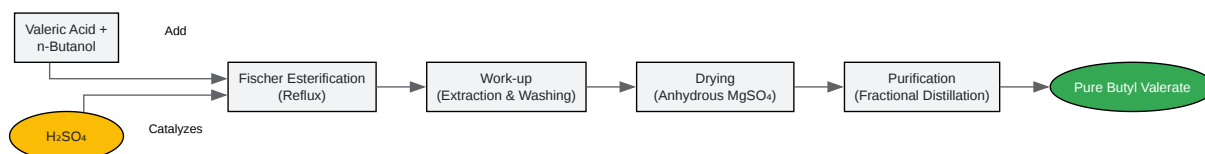
- Inject the prepared sample into the GC.
- Acquire the chromatogram.
- Identify the peak corresponding to **butyl valerate** based on its retention time, which should be compared to a standard if available.
- The peak area can be used to determine the purity of the sample or to quantify its concentration against the calibration curve.[11]

Applications

Butyl valerate's primary application lies in the food and fragrance industries due to its pleasant fruity aroma.[2][3] It is used as a flavoring agent in a variety of products, including beverages, baked goods, and candies.[1] In the fragrance industry, it is incorporated into perfumes, soaps, and other personal care products.

Visualizations

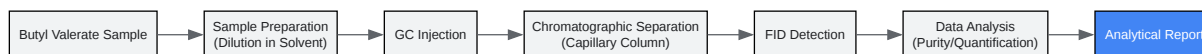
Synthesis Workflow



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Caption: Workflow for the synthesis of **butyl valerate** via Fischer esterification.

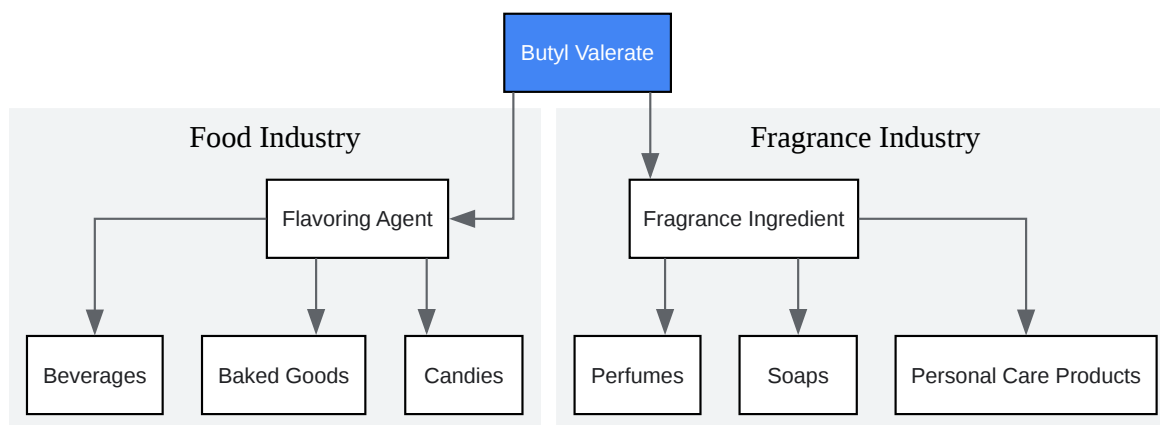
Analytical Workflow



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Caption: General workflow for the GC-FID analysis of **butyl valerate**.

Applications of Butyl Valerate



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Caption: Primary applications of **butyl valerate** in the food and fragrance industries.

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